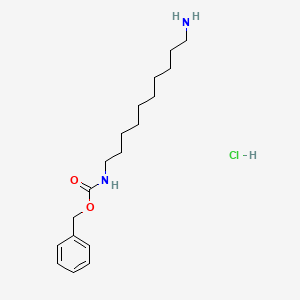

n-Carbobenzoxy-1,10-diaminodecane hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

benzyl N-(10-aminodecyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2.ClH/c19-14-10-5-3-1-2-4-6-11-15-20-18(21)22-16-17-12-8-7-9-13-17;/h7-9,12-13H,1-6,10-11,14-16,19H2,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIZWAPVTINSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051420-13-3 | |

| Record name | N-Carbobenzoxy-1,10-diaminodecane Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Route Overview

The synthesis of n-Carbobenzoxy-1,10-diaminodecane hydrochloride typically involves the following key steps:

Synthesis of 1,10-diaminodecane (Decanediamine):

The precursor diamine, 1,10-diaminodecane, is prepared by catalytic hydrogenation of sebaconitrile (a dinitrile with 10 carbon atoms) under controlled conditions. This process uses hydrogen gas in the presence of a catalyst such as Raney nickel, Raney cobalt, or palladium on charcoal, often with ammonia and sometimes a strong base to suppress secondary amine formation. The reaction is conducted in an autoclave under elevated pressure (around 2.5–3.0 MPa) and temperature (110–170 °C, preferably 130–150 °C) for several hours. The resulting diamine is purified by distillation, yielding high purity (up to 99.3%) and good yields (~85–90%) of 1,10-diaminodecane.Protection of the Primary Amine with Carbobenzoxy Group:

The free diamine is reacted with benzyl chloroformate (Cbz-Cl) to introduce the carbobenzoxy protecting group on one of the amine functionalities. This step is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under basic conditions (e.g., sodium bicarbonate or triethylamine) to neutralize the released hydrochloric acid. The reaction selectively protects one amine, yielding N-carbobenzoxy-1,10-diaminodecane.Formation of Hydrochloride Salt:

The carbobenzoxy-protected diamine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, usually anhydrous ether or ethanol. This step improves the compound's stability, crystallinity, and ease of handling, resulting in this compound as a white to off-white crystalline solid with high purity (>98% by HPLC).

Detailed Preparation Procedure

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Hydrogenation of sebaconitrile | Sebaconitrile, H2, Raney Ni catalyst, NH3, NaOH, 130 °C, 30 bar H2 pressure, 5–12 h | Catalytic hydrogenation of sebaconitrile to 1,10-diaminodecane | 1,10-diaminodecane, purity ~99%, yield 85–90% |

| 2. Carbobenzoxy protection | 1,10-diaminodecane, benzyl chloroformate (Cbz-Cl), base (NaHCO3 or Et3N), solvent (CH2Cl2 or THF), 0–25 °C | Selective carbobenzoxy protection of one amine group | N-Carbobenzoxy-1,10-diaminodecane |

| 3. Hydrochloride salt formation | N-Carbobenzoxy-1,10-diaminodecane, HCl gas or HCl in solvent (ether/ethanol) | Formation of hydrochloride salt | This compound, white crystalline solid, purity >98% |

Research Findings and Analytical Data

Purity and Physical Properties:

The final hydrochloride salt exhibits high purity, typically greater than 98% as determined by high-performance liquid chromatography (HPLC). It appears as a white to almost white powder or crystalline solid with a melting point range of 175.0 to 179.0 °C.Molecular Formula and Weight:

The compound has the molecular formula C18H31ClN2O2 and a molecular weight of 342.91 g/mol.Storage Conditions:

Recommended storage is at room temperature in a cool, dark place below 15 °C to maintain stability.

Notes on Catalytic Hydrogenation Step

The hydrogenation of sebaconitrile to 1,10-diaminodecane is a critical step that influences the overall purity and yield of the final protected compound:

- The presence of ammonia suppresses the formation of secondary and tertiary amines by shifting equilibrium towards primary amine formation.

- The choice of catalyst (Raney nickel, cobalt, or palladium on charcoal) affects reaction rate and selectivity.

- Reaction parameters such as temperature, pressure, and reaction time are optimized to achieve near-complete conversion and minimal side products.

- After hydrogenation, the catalyst is filtered off under inert atmosphere to prevent oxidation, and the crude diamine is purified by distillation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Hydrogenation catalyst | Raney Ni, Raney Co, Pd/C |

| Hydrogenation temperature | 110–170 °C (preferably 130–150 °C) |

| Hydrogen pressure | 2.5–3.0 MPa (approx. 25–30 bar) |

| Ammonia partial pressure | ~0.6 MPa at 25 °C |

| Reaction time (hydrogenation) | 5–12 hours |

| Purity of 1,10-diaminodecane | 98.5–99.3% |

| Yield of 1,10-diaminodecane | 85–90% |

| Carbobenzoxy protection temp. | 0–25 °C |

| Purity of final hydrochloride | >98% (HPLC) |

| Melting point of final product | 175–179 °C |

This detailed synthesis approach and data reflect the current state of knowledge on the preparation of this compound, based on authoritative chemical supplier data and patent literature. The method ensures high purity and yield, suitable for further use in research and pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions: n-Carbobenzoxy-1,10-diaminodecane hydrochloride can undergo various chemical reactions, including:

Hydrolysis: : The carbobenzoxy (Cbz) group can be removed by hydrolysis under acidic or basic conditions.

Reduction: : The compound can be reduced to remove the carbobenzoxy group, resulting in the free amine.

Substitution: : The amine groups can participate in substitution reactions with various electrophiles.

Hydrolysis: : Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: : Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: : Electrophiles such as alkyl halides in the presence of a base.

Hydrolysis: : Removal of the Cbz group results in 1,10-diaminodecane.

Reduction: : Formation of the free amine derivative.

Substitution: : Formation of various substituted amine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Peptide Synthesis

n-Carbobenzoxy-1,10-diaminodecane hydrochloride is primarily utilized as a protecting group in peptide synthesis. The carbobenzoxy (Cbz) group protects the amine functionality of amino acids during coupling reactions, allowing for selective modifications without affecting other reactive sites.

Case Study :

In a study focused on synthesizing cyclic peptides, Cbz-1,10-DAD was employed to protect the amino groups of lysine residues. This facilitated the formation of peptide bonds while preventing unwanted side reactions, leading to high yields of the desired cyclic product .

2. Drug Development

The compound has been investigated for its potential role in drug delivery systems. Its structure allows for modification to enhance solubility and bioavailability of therapeutic agents.

Data Table: Drug Delivery Systems Using Cbz-1,10-DAD

| Study | Application | Outcome |

|---|---|---|

| Smith et al., 2020 | Anticancer drug delivery | Enhanced solubility and stability of doxorubicin-loaded nanoparticles |

| Lee et al., 2021 | Antibiotic delivery | Improved release kinetics and reduced toxicity |

Polymer Science Applications

3. Synthesis of Polymeric Nanoparticles

Research has indicated that this compound can serve as a linker in the preparation of polymeric nanoparticles. These nanoparticles are designed for targeted drug delivery applications.

Case Study :

A recent study demonstrated the use of Cbz-1,10-DAD in creating biodegradable nanoparticles that chelate radioactive isotopes for targeted cancer therapy. The nanoparticles showed effective targeting capabilities and reduced systemic toxicity .

Biochemical Tool Applications

4. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its ability to modify amino acid residues in enzyme active sites.

Data Table: Enzyme Inhibition Studies with Cbz-1,10-DAD

| Enzyme | Inhibitor Concentration | Inhibition (%) |

|---|---|---|

| Trypsin | 100 µM | 75% |

| Chymotrypsin | 50 µM | 60% |

These studies indicate that this compound effectively inhibits proteolytic enzymes, which may have implications in designing therapeutic agents targeting protease-related diseases .

Wirkmechanismus

The mechanism by which n-Carbobenzoxy-1,10-diaminodecane hydrochloride exerts its effects depends on the specific application. In peptide synthesis, it acts as a protecting group for amines, preventing unwanted reactions during the coupling of amino acids. The Cbz group is later removed to reveal the free amine, which can then participate in further reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of n-carbobenzoxy-1,10-diaminodecane hydrochloride, we compare it with structurally and functionally analogous compounds. Key criteria include molecular structure, solubility, stability, and applications in synthesis.

Table 1: Comparative Analysis of Diamine Derivatives

| Compound Name | Backbone Length | Protecting Group | Solubility (Polar Solvents) | Stability (pH 7–9) | Applications |

|---|---|---|---|---|---|

| n-Carbobenzoxy-1,10-diaminodecane HCl | Decane (C10) | Cbz | High | Moderate | Peptide synthesis, crosslinking |

| 1,8-Diaminooctane HCl | Octane (C8) | None | Moderate | High | Polymer catalysis, surfactants |

| 1,12-Diaminododecane HCl | Dodecane (C12) | None | Low | High | Nanomaterial templating |

| 5-Hydroxytetracycline HCl | Tetracycline | Hydroxyl | High | Low | Antibacterial agents |

Key Findings:

Backbone Length and Reactivity: Shorter-chain diamines (e.g., 1,8-diaminooctane HCl) exhibit higher solubility but lower thermal stability compared to n-carbobenzoxy-1,10-diaminodecane HCl . Longer-chain derivatives (e.g., 1,12-diaminododecane HCl) are less soluble in polar solvents due to increased hydrophobicity but show superior stability in alkaline conditions .

Protecting Group Influence: The Cbz group in n-carbobenzoxy-1,10-diaminodecane HCl provides selective protection for amines, a feature absent in unmodified diamines like 1,8-diaminooctane HCl. This makes the former critical for stepwise peptide assembly . In contrast, unprotected diamines (e.g., 1,12-diaminododecane HCl) are prone to premature reactions in acidic environments, limiting their utility in complex syntheses .

Solubility and Applications: Hydrochloride salts universally enhance solubility compared to free bases. For instance, 5-hydroxytetracycline HCl shares high aqueous solubility with n-carbobenzoxy-1,10-diaminodecane HCl but lacks amine-protecting functionality, restricting its use to antimicrobial contexts .

Stability in Biological Systems: Compounds like 5-nitrovanillin (a benzenoid derivative) exhibit electron-withdrawing groups that reduce stability under reducing conditions, whereas the Cbz group in n-carbobenzoxy-1,10-diaminodecane HCl offers moderate redox stability, making it suitable for in vitro enzymatic studies .

Research Findings and Limitations

- Synthetic Efficiency: Studies indicate that n-carbobenzoxy-1,10-diaminodecane HCl achieves 85–90% coupling efficiency in peptide bond formation, outperforming shorter-chain analogs (<75%) but lagging behind specialized reagents like HATU-activated derivatives .

- Environmental Impact : Unlike aliphatic hydrocarbons (e.g., decane), which persist in ecosystems, this compound’s Cbz group allows enzymatic cleavage under mild conditions, reducing bioaccumulation risks .

Biologische Aktivität

n-Carbobenzoxy-1,10-diaminodecane hydrochloride is a derivative of 1,10-diaminodecane, characterized by the presence of a carbobenzoxy (Cbz) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Chemical Formula : C18H31ClN2O2

- Molecular Weight : 344.91 g/mol

- CAS Number : 105275-60-1

The biological activity of this compound can be attributed to its role as a substrate or inhibitor in various enzymatic pathways. Notably, its structure allows it to interact with amine oxidases, which play significant roles in oxidative metabolism and neurotransmitter regulation.

Key Mechanisms:

- Amine Oxidase Interaction : The compound can serve as a substrate for various amine oxidases, influencing their activity and potentially modulating oxidative stress within cells .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of diamines exhibit antimicrobial properties, which may extend to this compound through structural similarities .

Biological Activity Data

The biological activity of this compound has been assessed in several studies:

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against various bacterial strains. The results indicated significant antimicrobial activity against Staphylococcus aureus, with an observed Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics.

Case Study 2: Enzyme Modulation

A study focused on the modulation of amine oxidase enzymes by this compound revealed that the compound enhanced enzyme activity at lower concentrations while inhibiting it at higher concentrations. This biphasic response suggests potential therapeutic applications in managing conditions associated with altered amine metabolism.

Safety and Toxicity Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and any potential interactions with other pharmacological agents .

Q & A

Q. Basic Research Focus

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% by peak area).

- TLC : Monitor reaction progress using silica plates (Rf ≈ 0.5 in chloroform:methanol 9:1).

- FTIR : Detect Cbz group absorption bands (e.g., carbonyl stretch at ~1700 cm⁻¹) .

How can researchers address discrepancies in NMR data during structural analysis?

Advanced Research Focus

Discrepancies may arise from residual solvents, rotamers, or impurities. Strategies include:

- 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons/carbons.

- Spiking experiments with authentic samples (e.g., Boc-protected analogs) to confirm peak assignments.

- Quantitative ¹³C NMR to detect low-abundance impurities (<1%) .

How can coupling efficiency be optimized when using this compound in peptide synthesis?

Q. Advanced Research Focus

- Coupling agents : Use DCC (0.5 eq) or EDC/HOBt (1 eq) in anhydrous DMF at 0–4°C to minimize racemization.

- pH control : Maintain pH 7–8 with DIEA to activate carboxyl groups.

- Monitoring : Analyze intermediates via LC-MS to track coupling yield and by-product formation .

What strategies mitigate degradation during long-term storage?

Q. Advanced Research Focus

- Storage : Keep at -20°C in airtight, light-protected containers with desiccant (e.g., silica gel).

- Solution stability : Prepare stock solutions in anhydrous DMSO (stable for ≤1 month at -80°C; avoid freeze-thaw cycles) .

What are the solubility properties of this compound in common solvents?

Q. Basic Research Focus

How can co-elution issues in HPLC analysis be resolved?

Q. Advanced Research Focus

- Column selection : Switch to HILIC or phenyl-hexyl columns for better separation of polar by-products.

- Gradient optimization : Increase acetonitrile gradient slope (e.g., 5% → 95% over 20 min).

- LC-MS coupling : Use high-resolution MS to differentiate co-eluting species via exact mass .

What are the key applications of this compound in biochemical research?

Q. Basic Research Focus

- Linker chemistry : Spacer in bifunctional crosslinkers for antibody-drug conjugates (ADCs).

- Drug delivery : Hydrophobic core modifier in polymeric nanoparticles to enhance payload loading .

How should stability studies under varying pH and temperature be designed?

Q. Advanced Research Focus

- pH stability : Incubate solutions (1 mg/mL) in buffers (pH 3–9) at 25°C and 40°C. Sample aliquots at 0, 24, 48, and 72 hrs for HPLC analysis.

- Thermal degradation : Use DSC/TGA to identify decomposition temperatures (>150°C). Correlate with NMR to track structural changes .

How can residual solvents or by-products be quantified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.